molecular formula C11H19NO2 B2579759 [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335093-14-5

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

Cat. No.: B2579759
CAS No.: 1335093-14-5
M. Wt: 197.278
InChI Key: JSICQVCNVIFZPF-RNSXUZJQSA-N
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Description

[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a chiral bicyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, sterically defined bicyclo[3.1.1]heptane scaffold—a structure closely related to pinane derivatives found in natural monoterpenes—which is valuable for constructing conformationally constrained molecular architectures . The carboxylic acid and primary amine functional groups on adjacent carbon atoms make it a versatile bifunctional synthetic building block, particularly for the synthesis of more complex molecules such as hydroxamic acids, which are actively investigated as histone deacetylase (HDAC) inhibitors for oncology research . This compound serves as a critical intermediate in pharmaceutical development. Its stereochemically defined backbone is utilized to create novel chemical entities, including conjugates with other pharmacophores like coumarins, which have demonstrated promising biological activity in recent studies . The compound's structure is closely related to its N-Boc protected derivative (CAS 1335031-81-6), which is commonly employed in peptide coupling and other synthetic sequences to introduce the chiral bicyclic amine moiety into target molecules . Researchers value this building block for its potential to enhance the properties of drug candidates, including their metabolic stability and binding affinity, by incorporating a natural product-inspired, three-dimensionally complex core. This product is intended for research and development purposes in a controlled laboratory environment and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(1R,2S,5S)-2-amino-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2)7-3-4-11(12,6-9(13)14)8(10)5-7/h7-8H,3-6,12H2,1-2H3,(H,13,14)/t7-,8+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSICQVCNVIFZPF-RNSXUZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as pinene derivatives.

    Functional Group Introduction: Functional groups are introduced through a series of reactions, including oxidation, reduction, and substitution.

    Amino Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine at the 2-position participates in reactions typical of aliphatic amines, though steric hindrance from the bicyclic structure modulates reactivity.

Key Reactions:

  • Acylation : Forms amides under standard coupling conditions. For example, the N-Fmoc derivative is synthesized using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in dichloromethane with a base like triethylamine.
    Reaction :

    Compound+Fmoc-ClEt3N, DCMN-Fmoc-protected derivative+HCl\text{Compound} + \text{Fmoc-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Fmoc-protected derivative} + \text{HCl}

    Deprotection is achieved using 20% piperidine in DMF to regenerate the free amine.

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions. This is utilized in imine-based conjugates for drug delivery studies.

Steric Considerations:

The bicyclo[3.1.1]heptane scaffold restricts access to the amino group, necessitating optimized reaction times and temperatures to achieve high yields.

Carboxylic Acid Reactivity

The acetic acid moiety undergoes standard carboxylic acid transformations, often requiring activation for nucleophilic substitution.

Key Reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol) via acid-catalyzed Fischer esterification or carbodiimide-mediated coupling. For example, ethyl ester derivatives are synthesized using thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) .
    Reaction :

    Compound+EtOHH+or DCCEthyl ester+H2O\text{Compound} + \text{EtOH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{Ethyl ester} + \text{H}_2\text{O}
  • Amide Bond Formation : Couples with amines using HOBt (hydroxybenzotriazole) and carbodiimides (e.g., DIC). This is critical in peptide synthesis, as demonstrated in scale-up studies for integrin antagonists .

Bicyclic Core Reactivity

  • Hydrogenation : The double bond in related unsaturated analogs (e.g., bicyclo[3.1.1]hept-2-ene) undergoes catalytic hydrogenation, but the saturated core in this compound remains inert under standard conditions .

  • Functionalization : Methyl groups at the 6-position are unreactive toward electrophilic substitution, preserving structural integrity during reactions.

Comparative Reactivity with Analogues

The bicyclic structure confers distinct reactivity compared to linear or monocyclic amino acids:

CompoundAmino Group ReactivityCarboxylic Acid ReactivityUnique Feature
L-LeucineHighHighFlexible side chain
6-MethylisoleucineModerateModerateMonocyclic constraint
This compound Low (steric hindrance)ModerateRigid bicyclic scaffold

Mechanistic Insights

  • Peptide Coupling : The carboxylic acid is activated via mixed anhydride or carbodiimide intermediates, with HOBt suppressing racemization .

  • Deprotection Kinetics : Fmoc removal follows pseudo-first-order kinetics, with piperidine acting as a nucleophile to cleave the carbonate linkage.

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • Racemization Risk : Minimal during peptide coupling (<2%) due to the steric protection of the chiral center .

Scientific Research Applications

Peptide Synthesis

Overview : The compound is primarily utilized as a building block in peptide synthesis due to its unique bicyclic structure that imparts distinct steric and electronic properties.

Applications :

  • Building Block for Peptides : It serves as a precursor for synthesizing constrained peptides and peptidomimetics that exhibit enhanced stability and bioactivity compared to linear counterparts.
  • Fmoc Protection : The amino group of this compound can be protected using the fluorenylmethyloxycarbonyl (Fmoc) group during peptide synthesis processes, facilitating the formation of complex peptide structures.

Medicinal Chemistry

Overview : In medicinal chemistry, [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is explored for its potential in developing novel therapeutic agents.

Applications :

  • Therapeutic Development : The compound is investigated for its ability to target specific protein-protein interactions, which is crucial in designing drugs for various diseases.
  • Bioactive Compounds : Its unique structure allows for the exploration of new bioactive compounds with potential pharmacological effects.

Bioconjugation

Overview : The compound plays a significant role in bioconjugation processes, where peptides are conjugated to other biomolecules.

Applications :

  • Conjugation to Proteins and Nucleic Acids : It is used to attach peptides to proteins and nucleic acids for research and diagnostic purposes, enhancing the functionality of these biomolecules.
  • Targeted Delivery Systems : The ability to modify the compound allows researchers to create targeted delivery systems for therapeutic agents.

Material Science

Overview : In material science, this compound is explored for its unique properties that can enhance material performance.

Applications :

  • Development of Advanced Materials : The compound's structural characteristics make it suitable for creating advanced materials with specific mechanical or chemical properties.
  • Nanotechnology Applications : Its use in nanotechnology is being studied for potential applications in drug delivery systems and nanomaterials.

Peptide Synthesis Case Study

In a study published by the American Chemical Society, researchers synthesized a series of constrained peptides using this compound as a key building block. These peptides demonstrated increased resistance to enzymatic degradation compared to their linear analogs, highlighting the utility of this compound in developing stable therapeutic agents .

Medicinal Chemistry Case Study

Research conducted on the development of novel therapeutic agents targeting cancer cells utilized this compound as part of the drug design process. The findings indicated that compounds derived from this bicyclic structure exhibited selective binding affinity towards specific cancer biomarkers .

Mechanism of Action

The mechanism of action of [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Core Bicyclic Framework
  • Target Compound : The bicyclo[3.1.1]heptane core with 6,6-dimethyl substitution provides steric stability and conformational rigidity, critical for binding selectivity in receptor interactions .
  • Analog 1: (1S,2S,3R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid (ABHC) replaces the acetic acid with a carboxylic acid directly attached to position 3. This alters hydrogen-bonding capabilities and spatial orientation in foldamer applications .
  • Analog 2: 7-[(1R,2S,3S,5R)-6,6-Dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid features a sulfonamide and heptenoic acid chain, enhancing thromboxane A2 receptor antagonism compared to the target compound’s simpler acetic acid group .
Substituent Modifications
  • Ethynyl/ethylidene derivatives : (1R,5S)-2-Ethynyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene and (1R,3R,5S,Z)-2-ethylidene-6,6-dimethylbicyclo[3.1.1]heptan-3-yl derivatives lack polar functional groups, favoring reactivity in click chemistry or Diels-Alder reactions .
  • Acetate esters: (1R,5S)-Nopyl acetate replaces the amino and acetic acid groups with an acetate ester, reducing water solubility but increasing lipophilicity for fragrance applications .

Physicochemical Properties

Property Target Compound ABHC Thromboxane Antagonist
Water Solubility Moderate (due to acetic acid) Low (carboxylic acid at C3) Low (lipophilic heptenoic chain)
Thermal Stability High (rigid dimethyl core) High Moderate (sulfonamide cleavage)
Stereochemical Complexity 3 chiral centers 4 chiral centers 5 chiral centers

Key Differentiators and Challenges

  • Steric vs. Electronic Effects : The acetic acid group in the target compound balances polarity and steric bulk, whereas sulfonamide or ethynyl substituents in analogs prioritize electronic interactions .
  • Synthetic Complexity : Target compound synthesis is more streamlined compared to spirooxazoline derivatives, which require regioselective ring closure .
  • Contradictions : While dimethyl substitutions enhance stability universally, the position of polar groups (e.g., C2 vs. C3) drastically alters solubility and biological activity .

Biological Activity

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid (commonly referred to as DMBA) is a bicyclic compound notable for its unique structural configuration and potential biological activities. With a molecular formula of C11H19NO2 and a molecular weight of approximately 201.28 g/mol, this compound has garnered interest in pharmacological research due to its structural similarity to neurotransmitter amino acids, suggesting possible interactions with biological systems involved in neurotransmission and metabolic processes.

Structural Characteristics

The stereochemistry of DMBA is critical to its biological activity. The (1R,2S,5S) configuration is believed to influence its interaction with various biological targets, including receptors and enzymes. The compound is often utilized in its hydrochloride salt form to enhance solubility and stability for experimental applications.

Biological Activity Overview

Research indicates that DMBA exhibits significant biological activity with potential implications in treating neurological disorders. Its structural features allow it to interact with neurotransmitter systems, potentially offering neuroprotective effects. The following sections detail specific areas of biological activity observed in studies.

Neurotransmitter Interaction

DMBA's structural resemblance to neurotransmitters suggests it may modulate neurotransmission pathways. Studies have indicated that compounds with similar structures can influence the release and uptake of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are crucial for maintaining neural homeostasis.

Neuroprotective Effects

Preliminary investigations into DMBA's neuroprotective properties have shown promise in models of neurodegeneration. For instance, it has been suggested that DMBA may reduce oxidative stress and inflammation in neuronal cells, which are key contributors to neurodegenerative diseases.

Binding Affinity Studies

Several studies have focused on the binding affinity of DMBA to various receptors:

  • Glutamate Receptors : DMBA has been shown to exhibit competitive inhibition at certain glutamate receptor subtypes, indicating potential as a modulator in excitatory neurotransmission.
  • GABA Receptors : Similar studies suggest that DMBA may enhance GABAergic transmission, which could be beneficial in conditions characterized by excitotoxicity.

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of DMBA leads to improved cognitive function and reduced behavioral deficits associated with neurodegenerative conditions. For example:

  • A study involving mice treated with DMBA showed enhanced memory retention in maze tests compared to control groups.

Synthesis and Derivatives

The synthesis of DMBA typically involves multi-step organic synthesis techniques aimed at preserving the stereochemistry essential for its biological activity. Researchers are also exploring derivatives of DMBA to enhance its pharmacological properties or target specific pathways more effectively .

Comparative Analysis

The following table summarizes key characteristics and findings related to DMBA compared to other similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Biological Activities
DMBA C11H19NO2201.28 g/molNeuroprotective, Modulates neurotransmitter systems
Compound A C10H18N2O3198.26 g/molAnti-inflammatory
Compound B C12H22N2O4230.31 g/molAnalgesic

Q & A

Q. What synthetic strategies are employed to prepare [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid and its derivatives?

The compound is synthesized via regioselective ring closure reactions of bicyclic aminodiol precursors. For example, starting from (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol, reactions with alkyl/aryl isothiocyanates or ethyl 4-chlorobenzimidate yield spirooxazolidines or oxazolines, respectively . Stereochemical control is achieved using chiral bicyclic scaffolds derived from monoterpenes, such as nopinone, which serve as chiral building blocks .

Q. How is the stereochemical integrity of the bicyclo[3.1.1]heptane core verified during synthesis?

X-ray crystallography and NMR spectroscopy are critical. For instance, the crystal structure of a sodium salt derivative (pentahydrate) was resolved in the monoclinic space group P2₁, confirming the (1R,2S,5S) configuration via bond angles and torsion angles . 1H^1 \text{H} and 13C^{13} \text{C} NMR data, including coupling constants (e.g., J=9.8HzJ = 9.8 \, \text{Hz} for axial protons), validate stereochemistry .

Q. What pharmacological targets are associated with this compound?

It acts as a thromboxane A2 (TXA2) receptor antagonist, with derivatives like I-SAP showing high affinity for platelet TXA2 receptors. Binding assays using 125I^{125} \text{I}-labeled ligands confirm competitive inhibition at nanomolar concentrations . The bicyclic structure mimics prostaglandin endoperoxides, enabling interaction with G-protein-coupled receptors .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for receptor binding studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict ligand-receptor interactions. For example, the bicyclo[3.1.1]heptane core’s rigidity stabilizes hydrophobic interactions with TXA2 receptor pockets, while the acetic acid moiety forms hydrogen bonds with Arg295^{295} and Tyr310^{310} residues . Free energy perturbation (FEP) calculations refine binding affinities by simulating substituent effects .

Q. What experimental approaches resolve contradictions in pharmacological data between in vitro and in vivo models?

  • In vitro: Radioligand displacement assays (e.g., 125I^{125} \text{I}-SAP binding to platelet membranes) quantify receptor affinity (KdK_d) and selectivity over related receptors (e.g., prostaglandin H2) .
  • In vivo: Pharmacokinetic studies in rodents assess bioavailability and metabolite formation via LC-MS/MS. For example, ester derivatives show improved blood-brain barrier penetration compared to carboxylic acid forms . Discrepancies arise from metabolite interference or species-specific receptor isoforms, requiring cross-validation using tissue-specific knockout models .

Q. How do steric and electronic factors influence regioselectivity in cyclization reactions?

  • Steric effects: Bulky substituents on the bicyclic scaffold (e.g., 6,6-dimethyl groups) direct nucleophilic attack to less hindered positions. For example, aminodiols preferentially form 5-membered oxazolidines over 6-membered oxazines due to reduced ring strain .
  • Electronic effects: Electron-withdrawing groups (e.g., sulfonamide in I-SAP) enhance electrophilicity at the amino group, accelerating imine formation. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates .

Methodological Challenges and Solutions

Q. What strategies improve the stability of this compound in aqueous solutions?

  • pH control: Buffering at pH 6.5–7.5 minimizes hydrolysis of the acetic acid moiety.
  • Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) preserves activity for >6 months at −80°C .
  • Prodrug design: Ethyl ester derivatives (e.g., ethyl 2-[(E)-...]acetate) enhance stability during oral administration .

Q. How are enantiomeric impurities detected and quantified in synthetic batches?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB-N3) resolves enantiomers using hexane:isopropanol (95:5) mobile phases. Limit of detection (LOD) <0.1% is achievable with UV detection at 254 nm . Absolute configuration is confirmed via vibrational circular dichroism (VCD) spectroscopy .

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